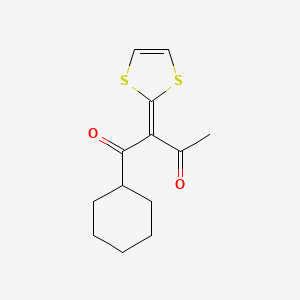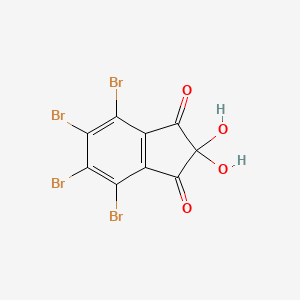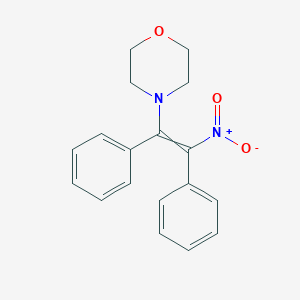![molecular formula C21H22O3 B14324456 Bis[2-(4-methoxyphenyl)cyclopropyl]methanone CAS No. 100897-20-9](/img/structure/B14324456.png)
Bis[2-(4-methoxyphenyl)cyclopropyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-methoxyphenyl)cyclopropyl]methanone is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-methoxyphenyl)cyclopropyl]methanone typically involves the reaction of 4-methoxybenzyl chloride with cyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis[2-(4-methoxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[2-(4-methoxyphenyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis[2-(4-methoxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Bis(2-hydroxy-4-methoxyphenyl)methanone
- Cyclopropyl 4-methoxyphenyl ketone
- Benzophenone derivatives
Comparison: Bis[2-(4-methoxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other similar compoundsFor instance, the cyclopropyl ring can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .
Propiedades
Número CAS |
100897-20-9 |
|---|---|
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
bis[2-(4-methoxyphenyl)cyclopropyl]methanone |
InChI |
InChI=1S/C21H22O3/c1-23-15-7-3-13(4-8-15)17-11-19(17)21(22)20-12-18(20)14-5-9-16(24-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
Clave InChI |
RDBIPUWDZNBPRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC2C(=O)C3CC3C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


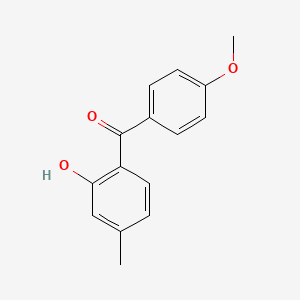
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
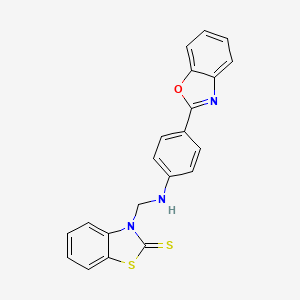
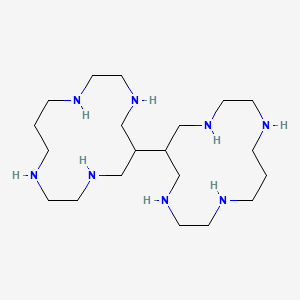

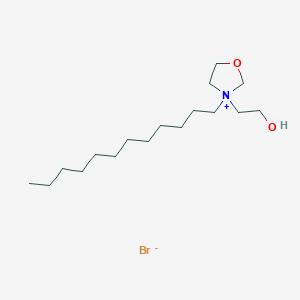
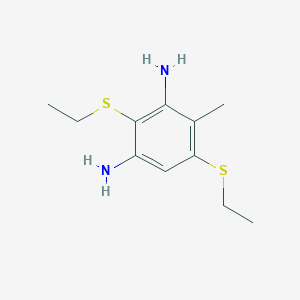
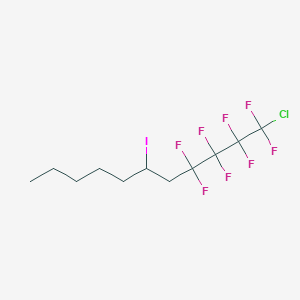

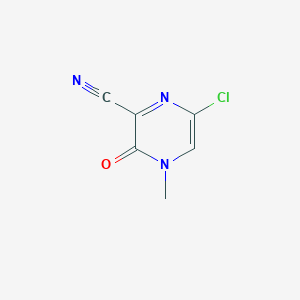
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
